molecular formula C7H5FO4S B6199574 3-formylphenyl sulfurofluoridate CAS No. 2460358-76-1

3-formylphenyl sulfurofluoridate

Cat. No.: B6199574
CAS No.: 2460358-76-1
M. Wt: 204.18 g/mol
InChI Key: XWHBMHFJIVUCDK-UHFFFAOYSA-N
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Description

3-formylphenyl sulfurofluoridate is a chemical compound with the molecular formula C7H5FO4S. It is a member of the sulfonyl fluorides family, which are known for their unique stability and reactivity balance.

Preparation Methods

The synthesis of 3-formylphenyl sulfurofluoridate can be achieved through several methods. One common approach involves the formylation of phenol-derived aryl fluorosulfonates using syngas in a continuous flow process. This method employs palladium-catalyzed formylation reactions under controlled conditions . Another method involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents .

Chemical Reactions Analysis

3-formylphenyl sulfurofluoridate undergoes various chemical reactions, including:

Scientific Research Applications

3-formylphenyl sulfurofluoridate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-formylphenyl sulfurofluoridate involves its ability to act as an electrophilic species. It can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of these molecules. This reactivity is particularly useful in the design of enzyme inhibitors, where the compound can irreversibly inhibit enzyme activity by forming covalent bonds with active site residues .

Comparison with Similar Compounds

3-formylphenyl sulfurofluoridate can be compared with other sulfonyl fluorides, such as 4-formylphenyl sulfurofluoridate and 4-acetylphenyl sulfurofluoridate. These compounds share similar reactivity and stability profiles but differ in their functional groups, which can influence their specific applications and reactivity. The unique formyl group in this compound provides distinct reactivity patterns, making it suitable for specific synthetic and biological applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science. Continued research into its applications and reactivity will likely uncover even more uses for this intriguing compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-formylphenyl sulfurofluoridate can be achieved through a two-step process involving the reaction of 3-formylphenol with thionyl chloride followed by treatment with potassium fluoride and sulfur dichloride.", "Starting Materials": [ "3-formylphenol", "Thionyl chloride", "Potassium fluoride", "Sulfur dichloride" ], "Reaction": [ "Step 1: 3-formylphenol is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 3-formylphenyl chlorosulfite.", "Step 2: The resulting 3-formylphenyl chlorosulfite is then treated with a mixture of potassium fluoride and sulfur dichloride to form 3-formylphenyl sulfurofluoridate." ] }

CAS No.

2460358-76-1

Molecular Formula

C7H5FO4S

Molecular Weight

204.18 g/mol

IUPAC Name

1-fluorosulfonyloxy-3-formylbenzene

InChI

InChI=1S/C7H5FO4S/c8-13(10,11)12-7-3-1-2-6(4-7)5-9/h1-5H

InChI Key

XWHBMHFJIVUCDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)C=O

Purity

95

Origin of Product

United States

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